GW4064 - 278779-30-9

GW4064

Catalog Number: EVT-270533
CAS Number: 278779-30-9
Molecular Formula: C28H22Cl3NO4
Molecular Weight: 542.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(E)-3-(2-chloro-4-((3-(2,6-dichlorophenyl)-5-isopropylisoxazol-4-yl)methoxy)styryl)benzoic acid, more commonly known as GW4064, is a synthetic, non-steroidal compound extensively employed in scientific research as a potent and selective agonist of the farnesoid X receptor (FXR). [, , , ] FXR is a nuclear receptor belonging to the metabolic nuclear receptor superfamily and plays a crucial role in various physiological and pathological processes. [, , , , ]

GW4064 is not a medication approved for human use and is primarily utilized as a pharmacological tool to investigate the functions of FXR in vitro and in vivo. [, , , ]

Mechanism of Action

GW4064 exerts its biological effects by binding to and activating FXR. [, , , ] Upon binding, GW4064 induces conformational changes in FXR, facilitating its heterodimerization with the retinoid X receptor (RXR). [, , ] This complex binds to specific DNA sequences called FXR response elements (FXREs) located within the promoter regions of target genes. [, , , ]

The binding to FXREs modulates the transcription of genes involved in bile acid homeostasis, lipid and glucose metabolism, inflammation, and cell proliferation and apoptosis. [, , , , , , , , , , , , , , , , , ]

Interestingly, GW4064 has been found to exhibit FXR-independent effects as well, impacting cellular pathways unrelated to FXR. [, , ] For instance, GW4064 has been shown to modulate histamine receptor signaling, inhibit NLRP3 inflammasome activation, and regulate PGC-1α expression through ERRα. [, , ]

Applications
  • Hepatoprotection: GW4064 has been shown to alleviate cholestatic liver damage in animal models by reducing serum transaminase levels, decreasing necrosis, and promoting bile acid clearance. [, ]
  • Gastrointestinal Disorders: GW4064 has proven effective in alleviating experimental diarrhea by inhibiting colonic epithelial secretory function and reducing fluid accumulation in animal models. [] Moreover, GW4064 has shown potential in preventing colon tumorigenesis by preserving intestinal barrier function and modulating the gut microbiota. []
  • Cardiovascular Protection: GW4064 administration has been associated with improved cardiac function and reduced remodeling after myocardial infarction in animal models, suggesting a potential therapeutic approach for heart failure. []
  • Cancer Research: GW4064 has demonstrated inhibitory effects on the growth of several cancer cell lines, including breast cancer, colorectal cancer, cholangiocarcinoma, and esophageal squamous cell carcinoma, showcasing its potential as a chemotherapeutic or chemopreventive agent. [, , , , , ]
  • Inflammatory Diseases: GW4064 has been found to attenuate inflammation in various disease models, including endotoxin-induced hepatic inflammation, intestinal inflammation, and even brain inflammation after stroke. [, , , ] This highlights its potential as a therapeutic agent for NLRP3 inflammasome-related diseases and other inflammatory conditions. []

Chenodeoxycholic acid (CDCA)

  • Compound Description: Chenodeoxycholic acid (CDCA) is an endogenous bile acid that acts as a Farnesoid X receptor (FXR) agonist. It is less potent compared to GW4064. [, ] CDCA is known to regulate bile acid synthesis and transport. []
  • Relevance: CDCA serves as a natural counterpart to the synthetic GW4064, both activating FXR but with different potencies. This difference highlights the enhanced potency of GW4064 as a research tool. [, ]

Cholic acid (CA)

  • Compound Description: Cholic acid (CA) is a primary bile acid that serves as an endogenous FXR agonist. []
  • Relevance: Like CDCA, CA represents a natural ligand for FXR, offering a comparison point for the activity and specificity of GW4064 in FXR-related research. []

6α-ethyl-chenodeoxycholic acid (6-ECDCA)

  • Compound Description: 6α-ethyl-chenodeoxycholic acid (6-ECDCA), also known as obeticholic acid (OCA), is a semi-synthetic derivative of CDCA with improved potency and efficacy as an FXR agonist. []
  • Relevance: 6-ECDCA demonstrates the potential for developing more potent and selective FXR agonists based on the structure of endogenous bile acids, similar to GW4064. []

Fexaramine

  • Compound Description: Fexaramine is a potent and selective FXR agonist. [] It exhibits beneficial metabolic effects. []
  • Relevance: Similar to GW4064, Fexaramine is a synthetic FXR agonist, indicating the development of multiple synthetic ligands for FXR research. []

MFA-1

  • Compound Description: MFA-1 is a synthetic FXR agonist known for its high potency. []
  • Relevance: MFA-1, alongside GW4064, underscores the ongoing efforts to design and synthesize potent and specific FXR agonists for research and potential therapeutic applications. []

XL335

  • Compound Description: XL335 is a synthetic FXR agonist. []
  • Relevance: Similar to GW4064, XL335 represents a synthetic approach to target FXR, contributing to the understanding of FXR function and its therapeutic potential. []

Ivermectin

  • Compound Description: Ivermectin, an antiparasitic drug, has been identified as an FXR agonist. []
  • Relevance: The identification of Ivermectin as an FXR agonist highlights the potential for drug repurposing and the diverse range of compounds that can interact with FXR. []

Guggulsterone

  • Compound Description: Guggulsterone is a natural product extracted from the Guggul tree. It acts as an FXR antagonist. [, ] Guggulsterone has been shown to lower hepatic cholesterol levels. []
  • Relevance: Guggulsterone provides a contrasting perspective by antagonizing FXR activity, unlike GW4064, and offers insights into the potential therapeutic benefits of FXR inhibition. [, ]

N-benzyl-N-(3-(tert-butyl)-4-hydroxyphenyl)-2,6-dichloro-4-(dimethylamino)benzamide (NDB)

  • Compound Description: NDB is a small molecule identified as a selective antagonist of human FXRα. [] Structural analysis revealed that NDB induces conformational changes in FXRα, leading to its homodimerization and preventing coactivator binding. [] NDB has shown promising results in preclinical studies for metabolic disorders. []
  • Relevance: NDB serves as a valuable tool to study the structural basis of FXR antagonism and its potential therapeutic applications. Unlike GW4064, which activates FXR, NDB inhibits its activity. []

Lithocholic Acid (LCA)

  • Compound Description: Lithocholic acid (LCA) is a hydrophobic secondary bile acid known to induce cholestasis. [] LCA acts as an FXR antagonist with partial agonist activity, decreasing BSEP expression and potentially contributing to its toxic effects. []
  • Relevance: LCA provides an example of an endogenous bile acid with opposing effects to GW4064 on FXR activity and highlights the complexity of bile acid signaling. []

Properties

CAS Number

278779-30-9

Product Name

GW4064

IUPAC Name

3-[(E)-2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoic acid

Molecular Formula

C28H22Cl3NO4

Molecular Weight

542.8 g/mol

InChI

InChI=1S/C28H22Cl3NO4/c1-16(2)27-21(26(32-36-27)25-22(29)7-4-8-23(25)30)15-35-20-12-11-18(24(31)14-20)10-9-17-5-3-6-19(13-17)28(33)34/h3-14,16H,15H2,1-2H3,(H,33,34)/b10-9+

InChI Key

BYTNEISLBIENSA-MDZDMXLPSA-N

SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl

Solubility

Soluble in DMSO, not in water

Synonyms

GW 4064
GW-4064
GW4064

Canonical SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)C=CC4=CC(=CC=C4)C(=O)O)Cl

Isomeric SMILES

CC(C)C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)COC3=CC(=C(C=C3)/C=C/C4=CC(=CC=C4)C(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.